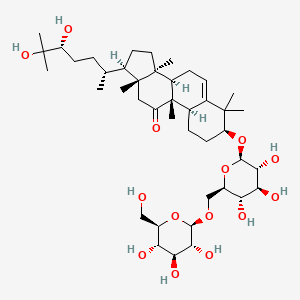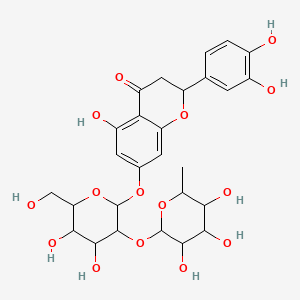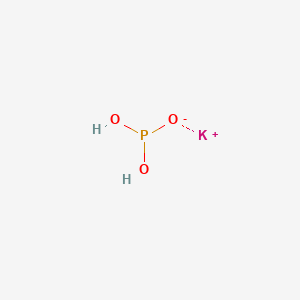
Oxygen(2-);vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxygen(2-);vanadium, commonly referred to as vanadium dioxide (VO₂), is a compound of vanadium and oxygen. Vanadium is a transition metal known for its multiple oxidation states, and VO₂ is particularly notable for its metal-insulator transition (MIT) properties. This compound undergoes a reversible phase transition from an insulating monoclinic phase to a metallic rutile phase at around 68°C, making it a subject of extensive research in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanadium dioxide can be synthesized through several methods, including:
Sol-gel Method: This involves the hydrolysis and condensation of vanadium alkoxides, followed by drying and calcination.
Chemical Vapor Deposition (CVD): This method uses vanadium precursors like vanadium oxytrichloride (VOCl₃) and oxygen or water vapor as reactants.
Pulsed Laser Deposition (PLD): A high-energy laser is used to ablate a vanadium target in the presence of an oxygen atmosphere, leading to the deposition of VO₂ films
Industrial Production Methods
Industrial production of vanadium dioxide often involves the reduction of vanadium pentoxide (V₂O₅) with hydrogen or carbon at high temperatures. This process is scalable and suitable for producing large quantities of VO₂ for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Vanadium dioxide undergoes various chemical reactions, including:
Oxidation: VO₂ can be further oxidized to vanadium pentoxide (V₂O₅) in the presence of oxygen.
Reduction: It can be reduced to lower oxidation states of vanadium, such as vanadium(III) oxide (V₂O₃), using reducing agents like hydrogen or carbon monoxide.
Substitution: VO₂ can react with halogens to form vanadium halides, such as vanadium tetrachloride (VCl₄)
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Halogens like chlorine or bromine under controlled conditions
Major Products Formed
Oxidation: Vanadium pentoxide (V₂O₅).
Reduction: Vanadium(III) oxide (V₂O₃).
Substitution: Vanadium halides (e.g., VCl₄)
Aplicaciones Científicas De Investigación
Vanadium dioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of sulfur dioxide in the production of sulfuric acid.
Biology: Investigated for its potential in biological systems, particularly in enzyme inhibition and as a model for studying phosphate analogs.
Medicine: Explored for its therapeutic potential, including anti-diabetic and anti-cancer properties.
Industry: Utilized in smart windows, sensors, and actuators due to its MIT properties .
Mecanismo De Acción
The mechanism of action of vanadium dioxide primarily involves its ability to undergo a reversible phase transition. This transition is driven by changes in temperature, pressure, or doping, which alter the electronic structure and lattice configuration of the compound. The MIT property of VO₂ is exploited in various applications, such as smart windows that regulate heat and light transmission .
Comparación Con Compuestos Similares
Vanadium dioxide can be compared with other vanadium oxides and transition metal oxides:
Vanadium Pentoxide (V₂O₅): Unlike VO₂, V₂O₅ is a strong oxidizing agent and does not exhibit MIT properties.
Vanadium(III) Oxide (V₂O₃): V₂O₃ is another vanadium oxide with different electronic properties and applications.
Titanium Dioxide (TiO₂): Similar to VO₂ in terms of its oxide structure but lacks the MIT properties that make VO₂ unique
Vanadium dioxide stands out due to its reversible phase transition, making it highly valuable in applications requiring dynamic control of electrical and optical properties.
Propiedades
Fórmula molecular |
O3V2-6 |
|---|---|
Peso molecular |
149.881 g/mol |
Nombre IUPAC |
oxygen(2-);vanadium |
InChI |
InChI=1S/3O.2V/q3*-2;; |
Clave InChI |
IUOKNSQCSCQBIL-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[V].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)

![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)

![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)






![decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B13388005.png)
